molecular formula C14H19N5O B5217808 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide

Cat. No. B5217808
M. Wt: 273.33 g/mol
InChI Key: JXAOPSALQHWEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, also known as EPAC activator, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. EPAC activator is a specific agonist for Exchange Protein Activated by cAMP (EPAC), which is a signaling protein involved in various cellular processes.

Mechanism of Action

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator specifically activates N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, which is a signaling protein involved in various cellular processes such as cell proliferation, differentiation, and migration. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide is activated by the binding of cAMP, which induces a conformational change in N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, leading to the activation of downstream signaling pathways. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator mimics the effect of cAMP and directly activates N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been shown to have various biochemical and physiological effects, including the activation of the AKT and ERK signaling pathways, which are involved in cell proliferation and survival. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has also been shown to modulate calcium signaling and regulate ion channel activity, which is important in various physiological processes such as neuronal signaling and cardiac function.

Advantages and Limitations for Lab Experiments

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has several advantages for lab experiments, including its specificity for N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide and its ability to activate downstream signaling pathways. However, N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator also has some limitations, including its relatively short half-life and potential off-target effects.

Future Directions

There are several future directions for N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator research, including the development of more potent and specific N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activators, the investigation of N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator in other disease models, and the elucidation of the downstream signaling pathways activated by N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator. In addition, the development of N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator as a therapeutic agent for various diseases is an exciting prospect for future research.

Synthesis Methods

The synthesis of N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator involves several steps, starting with the reaction between 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid and 2-bromoethylamine hydrobromide to form 1-ethyl-3,5-dimethyl-1-(2-bromoethyl)pyrazole-4-carboxamide. This intermediate is then reacted with 2-pyrazinecarboxylic acid to obtain the final product, N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide.

Scientific Research Applications

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been extensively studied in scientific research due to its potential therapeutic applications in various diseases such as diabetes, cancer, and cardiovascular diseases. N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been shown to improve glucose homeostasis and insulin sensitivity in diabetic mice, and it has also been shown to inhibit tumor growth and metastasis in various cancer models. In addition, N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide activator has been demonstrated to have cardioprotective effects in ischemic heart disease models.

properties

IUPAC Name

N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-4-19-11(3)12(10(2)18-19)5-6-17-14(20)13-9-15-7-8-16-13/h7-9H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAOPSALQHWEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCNC(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.